1-But-2-enyloxy-iodobenzene

Description

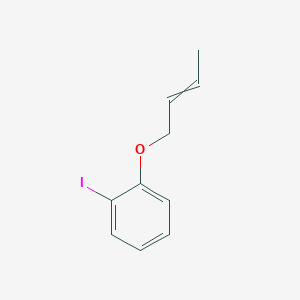

1-But-2-enyloxy-iodobenzene is an iodinated aromatic compound characterized by a but-2-enyloxy substituent (-O-CH₂CH₂CH=CH₂) at the ortho position relative to the iodine atom on the benzene ring. Such compounds are typically utilized in cross-coupling reactions, electrophilic substitutions, and as intermediates in pharmaceutical synthesis .

Properties

Molecular Formula |

C10H11IO |

|---|---|

Molecular Weight |

274.10 g/mol |

IUPAC Name |

1-but-2-enoxy-2-iodobenzene |

InChI |

InChI=1S/C10H11IO/c1-2-3-8-12-10-7-5-4-6-9(10)11/h2-7H,8H2,1H3 |

InChI Key |

ANRNEIPPZAQMAN-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCOC1=CC=CC=C1I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The substituent on the benzene ring significantly influences physical properties such as boiling point, density, and dipole moment. Key comparisons include:

| Compound | Substituent | Dipole Moment (Debye) | Density (g/cm³) | Key Features |

|---|---|---|---|---|

| 1-But-2-enyloxy-iodobenzene | -O-(CH₂)₂CH=CH₂ | Inferred: ~5.0–6.0 | Inferred: ~1.8–2.0 | Steric bulk, unsaturated chain |

| 1-Ethoxy-2-iodobenzene | -OCH₂CH₃ | Not reported | Not reported | Lower steric hindrance, liquid at RT |

| 1-Iodo-2-(trifluoromethoxy)benzene | -O-CF₃ | High (CF₃ group) | Not reported | Electron-withdrawing, enhanced stability |

| 1-(Benzyloxy)-3-iodobenzene | -O-CH₂C₆H₅ | Not reported | Not reported | Aromatic bulk, π-π interactions |

| Iodobenzene | -H | 4.59 | 1.70 | Baseline for comparison |

Inferences for this compound are based on trends from and . The butenyloxy group likely increases density and dipole moment compared to smaller alkoxy substituents due to its extended chain and polarizability .

Electrophilic Substitution

- 1-Ethoxy-2-iodobenzene : The ethoxy group directs electrophiles to the para position relative to the oxygen, facilitating substitutions (e.g., nitration, sulfonation). Its iodine atom can participate in Ullmann or Suzuki couplings .

- This compound : The unsaturated butenyloxy chain may introduce regioselectivity challenges but offers opportunities for post-synthetic modifications (e.g., hydrofunctionalization of the double bond).

Cross-Coupling Reactions

- 1-Bromo-2-iodobenzene : Used in palladium-catalyzed couplings to synthesize benzoxazoles (e.g., with benzaldoxime under basic conditions) .

- 1-Iodo-2-(trifluoromethoxy)benzene : The electron-withdrawing -OCF₃ group accelerates oxidative addition in Cu- or Au-catalyzed reactions, as seen in alkyne isomerization protocols .

Unique Reactivity of this compound

The butenyloxy group’s double bond could enable Diels-Alder reactions or hydrogenation, expanding its utility in creating complex architectures (e.g., cyclohexane-fused intermediates).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.